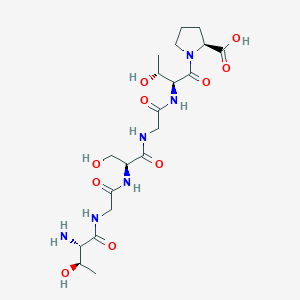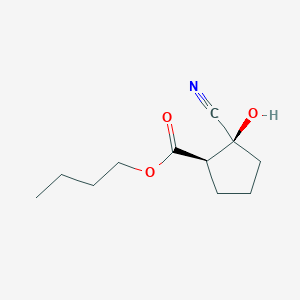
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is a tetrapeptide composed of four amino acids: L-cysteine, L-histidine, L-lysine, and another L-cysteine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-lysine and the second L-cysteine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high purity and yield of the compound.
化学反应分析
Types of Reactions
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in lysine and histidine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with alkylated amino groups.
科学研究应用
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Used in the development of peptide-based materials and as a stabilizing agent in formulations.
作用机制
The mechanism of action of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate their activity. The compound can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The thiol groups in cysteine can act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
L-cysteine: A single amino acid with antioxidant properties.
L-histidine: An amino acid involved in enzyme active sites and metal ion binding.
L-lysine: An essential amino acid important for protein synthesis.
L-cystine: A dimer of cysteine formed by a disulfide bond.
Uniqueness
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two cysteine residues allows for the formation of disulfide bonds, enhancing its stability and functionality in various applications.
属性
CAS 编号 |
850411-41-5 |
|---|---|
分子式 |
C18H31N7O5S2 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C18H31N7O5S2/c19-4-2-1-3-12(16(27)25-14(8-32)18(29)30)23-17(28)13(5-10-6-21-9-22-10)24-15(26)11(20)7-31/h6,9,11-14,31-32H,1-5,7-8,19-20H2,(H,21,22)(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
NTMVHGJWAPHIBB-XUXIUFHCSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)

![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)

![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)

